Fmoc-d-pro-opfp

Description

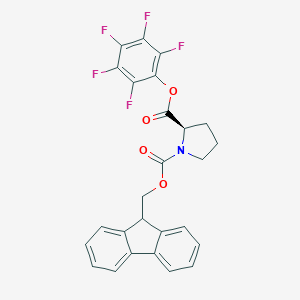

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBLOHXKGUNWRV-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544411 | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-(pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125281-38-1 | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-(pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Fmoc D Pro Opfp Reactivity and Side Reactions

Amide Bond Formation Mechanism with OPfp Esters

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid to facilitate a nucleophilic attack by an amino group. chemimpex.com Fmoc-D-Pro-OPfp is a pre-activated form of D-proline, designed for direct use in the coupling step of peptide synthesis.

The reaction commences with the nucleophilic attack of the free amino group of the resin-bound peptide chain on the activated carbonyl carbon of the this compound ester. chemimpex.comwikipedia.org The efficiency of this reaction is largely dictated by the nature of the leaving group. Pentafluorophenol (B44920) (PFP-OH) is an exceptionally good leaving group. wikipedia.orguni.lu Its acidity (pKa of 5.5) is significantly higher than that of phenol (B47542), meaning its conjugate base, the pentafluorophenoxide anion, is very stable and can readily depart. wikipedia.org This stability arises from the potent electron-withdrawing inductive effects of the five fluorine atoms on the aromatic ring, which delocalize the negative charge of the resulting anion. wikipedia.orgwikipedia.org This enhanced electrophilicity of the carbonyl carbon makes PFP esters highly reactive towards nucleophiles like amines, facilitating rapid amide bond formation under mild conditions. wikipedia.orguni.lu

The general mechanism for the removal of the Fmoc protecting group involves a base-induced β-elimination, which liberates dibenzofulvene and carbon dioxide. guidetopharmacology.org Secondary amines like piperidine (B6355638) are commonly used for this deprotection step. cenmed.comnih.gov

The use of highly reactive pentafluorophenyl esters is a key strategy for promoting efficient peptide bond formation and minimizing side reactions. advancedchemtech.com Kinetic studies have demonstrated the superior coupling speed of OPfp esters compared to other active esters. For instance, the relative coupling rate of OPfp esters is significantly higher than that of pentachlorophenyl (OPcp) and p-nitrophenyl (ONp) esters. advancedchemtech.com

| Active Ester Type | Relative Coupling Rate |

|---|---|

| OPfp (pentafluorophenyl) | 111 |

| OPcp (pentachlorophenyl) | 3.4 |

| ONp (p-nitrophenyl) | 1 |

This table illustrates the relative coupling rates of different active esters, highlighting the high reactivity of OPfp esters. Data sourced from kinetic studies. advancedchemtech.com

This high rate of coupling is advantageous as it reduces the lifetime of the activated amino acid in the reaction mixture, thereby decreasing the opportunity for competing side reactions, such as racemization. wikipedia.orgadvancedchemtech.com Fmoc-amino acid-OPfp esters are stable, crystalline compounds that can be prepared, purified, and stored before use, ensuring high purity of the coupling agent. wikipedia.org This pre-activation approach, which avoids the in-situ use of potentially problematic coupling reagents, contributes to cleaner and more efficient peptide synthesis. nih.govnih.gov

Chiral Integrity during this compound Coupling

Maintaining the stereochemical integrity of each amino acid residue is paramount in peptide synthesis. The loss of chiral purity, known as racemization or epimerization, can lead to the formation of diastereomeric peptides with potentially altered biological activity. fishersci.ptsigmaaldrich.com

The activation of a carboxylic acid group inherently increases the acidity of the α-hydrogen atom, making it susceptible to abstraction by a base. wikipedia.org Two primary base-catalyzed mechanisms are responsible for racemization during peptide coupling: chemimpex.comfishersci.ptfishersci.caamericanelements.com

Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of L- and D-isomers. wikipedia.orgfishersci.ca

Oxazolone (B7731731) Formation: The penultimate carbonyl oxygen of the N-protected amino acid can perform an intramolecular nucleophilic attack on the activated carboxyl carbon. ontosight.ai This forms a 5(4H)-oxazolone (or azlactone) intermediate. wikipedia.orgamericanelements.com The α-proton of the oxazolone is highly acidic and readily abstracted by a base, leading to a symmetric, aromatic oxazole (B20620) species. wikipedia.org Subsequent attack by the incoming amine nucleophile on this intermediate results in a racemic product. This pathway is considered the predominant source of racemization for most amino acids. americanelements.com

It is important to note that proline, being a secondary amino acid, is structurally incapable of forming an oxazolone intermediate. wikipedia.orgwikipedia.org This inherent structural feature makes proline residues significantly more resistant to racemization compared to other amino acids. wikipedia.org However, epimerization can still occur through the direct abstraction mechanism, particularly under forcing conditions. laballey.com

While proline is relatively robust against epimerization, certain reaction conditions can promote the loss of chiral purity. The key factors include:

Base: The choice and concentration of the base used during coupling are critical. wikipedia.orgfishersci.pt Strong, non-sterically hindered bases can increase the rate of α-proton abstraction. fishersci.ca In cases with a heightened risk of racemization, weaker or more sterically hindered bases like N-methylmorpholine (NMM) or sym-collidine are recommended over stronger, more common bases like N,N-Diisopropylethylamine (DIPEA). wikipedia.orgfishersci.be

Temperature: Elevated temperatures accelerate most chemical reactions, including the rate of epimerization. fishersci.caamericanelements.com High coupling temperatures, whether applied via microwave irradiation or conventional heating, have been shown to cause significant levels of racemization for sensitive amino acids. nih.gov Studies have demonstrated that lowering the coupling temperature can effectively limit racemization. fishersci.befishersci.ca

Solvent: The reaction solvent can influence reaction rates and equilibria, including those involved in epimerization. fishersci.ca Polar solvents can stabilize the charged intermediates involved in the racemization process. laballey.com The choice of solvent, such as Dimethylformamide (DMF), can also impact the solubility and aggregation state of the peptide chain, which in turn can affect reaction kinetics. fishersci.canih.gov

Several strategies can be employed to preserve the chiral integrity of the amino acid during the coupling reaction:

Use of Pre-activated Esters: Employing stable, pre-activated building blocks like this compound is a primary strategy. wikipedia.orgnih.gov This approach avoids the in-situ activation step, which is often where racemization is most likely to occur. The coupling can proceed under base-free conditions, almost eliminating epimerization during peptide bond formation. nih.gov

Control of Base: When a base is required, using a weaker or sterically hindered amine, such as sym-collidine, can minimize the formation of the D-cysteine epimer and is a recommended practice for sensitive couplings. wikipedia.orgfishersci.be

Temperature Management: For amino acids known to be susceptible to racemization, performing the coupling reaction at a lower temperature is an effective method to suppress this side reaction. fishersci.benih.gov

Use of Additives: While more common in carbodiimide-based couplings, the addition of reagents like 1-Hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can suppress racemization by forming an intermediate active ester that is less prone to epimerization than the initial activated species. wikipedia.orgwikipedia.org When using OPfp esters, adding HOBt or Oxyma Pure is still recommended to ensure optimal coupling. nih.gov

| Factor | Effect on Racemization | Mitigation Strategy | Reference |

|---|---|---|---|

| Base Strength/Type | Stronger, less hindered bases (e.g., DIPEA) increase risk. | Use weaker or sterically hindered bases (e.g., NMM, collidine); Use base-free methods (OPfp esters). | wikipedia.orgfishersci.be |

| Temperature | Higher temperatures increase the rate of epimerization. | Perform coupling at lower temperatures (e.g., 50°C instead of 80°C). | fishersci.benih.govfishersci.ca |

| Solvent | Polar solvents can stabilize intermediates and promote racemization. | Optimize solvent system for the specific sequence. | fishersci.calaballey.comnih.gov |

| Activation Method | In-situ activation carries a higher risk than pre-formed esters. | Use stable, pre-activated esters like this compound. | wikipedia.orgnih.gov |

Mechanisms of Fmoc Protecting Group Cleavage

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). wikipedia.orgwikipedia.org Its removal is a critical step that allows for the sequential addition of amino acids to the growing peptide chain. The cleavage mechanism is fundamental to understanding potential side reactions and optimizing synthesis protocols.

The cleavage of the Fmoc group proceeds via a base-induced β-elimination mechanism (E1cB). researchgate.netspringernature.com This two-step process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring by a base. scielo.org.mxpeptide.comnih.gov This initial deprotonation is favored due to the electron-withdrawing nature of the fluorene system. springernature.com

Following proton abstraction, a β-elimination reaction occurs, leading to the formation of a highly reactive intermediate, dibenzofulvene (DBF), and the release of carbon dioxide. scielo.org.mxpeptide.com The deprotected amine on the peptide is then ready for the next coupling step. scielo.org.mx Secondary amines, such as piperidine, are commonly used for Fmoc deprotection because they are effective at both initiating the elimination and trapping the resulting DBF. wikipedia.orgpeptide.com

Table 1: Key Steps in Base-Induced β-Elimination of the Fmoc Group

| Step | Description | Key Species Involved |

| 1. Proton Abstraction | A base removes the acidic proton from the C9 position of the fluorene ring. scielo.org.mxpeptide.comnih.gov | Fmoc-protected peptide, Base (e.g., Piperidine) |

| 2. β-Elimination | The resulting anion undergoes elimination to form dibenzofulvene (DBF) and carbon dioxide. scielo.org.mxpeptide.com | Dibenzofulvene (DBF), Carbon Dioxide, Deprotected peptide |

| 3. Amine Liberation | The amino group of the peptide is liberated and ready for the subsequent coupling reaction. scielo.org.mx | Deprotected peptide |

Dibenzofulvene (DBF) is a reactive electrophile that, if not properly managed, can lead to undesirable side reactions. peptide.comescholarship.org It can react with the newly deprotected amine of the peptide chain, leading to chain termination. chempep.com To prevent this, a scavenger is typically included in the deprotection solution. peptide.com

Secondary amines like piperidine serve a dual role as both the base for deprotection and the scavenger for DBF. scielo.org.mxpeptide.com Piperidine reacts with DBF via a Michael-type addition to form a stable and soluble adduct, which can be easily washed away. scielo.org.mx This scavenging action shifts the equilibrium of the deprotection reaction towards completion and prevents the polymerization of DBF, which can form insoluble aggregates. scielo.org.mx

While piperidine is the most common reagent, other bases and scavengers have been explored. scielo.org.mxresearchgate.net An effective scavenger must be able to efficiently trap the DBF intermediate. scielo.org.mx For instance, tris(2-aminoethyl)amine (B1216632) has been shown to scavenge DBF rapidly. researchgate.net The choice of scavenger can be critical in minimizing side reactions and ensuring the purity of the final peptide. scielo.org.mx

Byproduct Formation and Impurity Accumulation in Peptide Synthesis

Despite the efficiency of modern peptide synthesis, the accumulation of byproducts and impurities remains a significant challenge, impacting the yield and purity of the target peptide. gyrosproteintechnologies.com These issues can arise from incomplete reactions, side-chain modifications, and other unwanted chemical transformations.

Diketopiperazine (DKP) formation is a common side reaction, particularly in sequences containing proline, especially at the second position from the N-terminus. peptide.comindiana.edu This intramolecular cyclization occurs at the dipeptide stage when the newly deprotected N-terminal amino group attacks the amide bond, cleaving the dipeptide from the resin support. chempep.comiris-biotech.de The formation of DKPs is favored under the basic conditions used for Fmoc deprotection. iris-biotech.de

The rigid structure of proline can facilitate the necessary cis-amide bond conformation required for this intramolecular reaction to occur. indiana.edu Studies have shown that peptides with a penultimate proline are more susceptible to DKP formation. researchgate.net To mitigate this, strategies such as using sterically hindered resins like 2-chlorotrityl chloride resin or employing pre-formed dipeptide building blocks can be effective. peptide.com

Table 2: Factors Influencing Diketopiperazine (DKP) Formation

| Factor | Influence on DKP Formation | Mitigation Strategies |

| Proline Residue | Sequences with proline, especially at the penultimate position, are highly prone to DKP formation. peptide.comindiana.edu | Use of sterically hindered resins (e.g., 2-chlorotrityl chloride). peptide.com |

| Basic Conditions | The basic environment required for Fmoc deprotection promotes the nucleophilic attack leading to cyclization. iris-biotech.de | Employing alternative deprotection reagents or conditions. |

| Resin Type | The linkage to the solid support can influence the accessibility for intramolecular attack. chempep.com | Coupling pre-formed dipeptide units. chempep.com |

Factors such as steric hindrance from bulky protecting groups, peptide aggregation, and the formation of secondary structures on the resin can hinder reagent access and lead to incomplete reactions. scielo.org.mxnih.govluxembourg-bio.com For difficult sequences, manual synthesis with monitoring of each coupling step, for example, using the Kaiser test, can help to minimize the number of incomplete reactions. luxembourg-bio.com In some cases, double coupling or using more potent activating reagents may be necessary to drive the reaction to completion. chempep.com

In addition to DKP formation and incomplete reactions, various other side reactions involving the amino acid side chains can occur during peptide synthesis. peptide.combibliomed.org These modifications can lead to a heterogeneous mixture of final products that are difficult to purify.

Aspartimide Formation: Aspartic acid residues are susceptible to the formation of aspartimide, a cyclic imide, which can occur under both acidic and basic conditions. chempep.comiris-biotech.de This side reaction is often sequence-dependent and can lead to racemization and the formation of β-peptide isomers. iris-biotech.depeptide.com

Oxidation of Methionine: The thioether side chain of methionine can be oxidized to the corresponding sulfoxide. peptide.comiris-biotech.de

Alkylation of Tryptophan: The indole (B1671886) side chain of tryptophan can be modified by reactive species generated during the cleavage of other protecting groups. peptide.com

Acylation of Unprotected Side Chains: Amino acids with unprotected hydroxyl or amino groups in their side chains, such as tyrosine, can undergo acylation during coupling steps, leading to branched peptide impurities. peptide.com

The use of appropriate side-chain protecting groups is crucial to prevent these unwanted reactions. peptide.com The choice of protecting groups and the cleavage conditions must be carefully considered based on the specific amino acid composition of the peptide. thermofisher.com

Table 3: Common Side Reactions and Affected Amino Acids

| Side Reaction | Affected Amino Acid(s) | Conditions Favoring the Reaction |

| Aspartimide Formation | Aspartic Acid | Acidic or basic conditions chempep.comiris-biotech.de |

| Oxidation | Methionine | Oxidative conditions peptide.comiris-biotech.de |

| Alkylation | Tryptophan | Acidic cleavage of other protecting groups peptide.com |

| Acylation | Tyrosine, Serine, Threonine | Incomplete side-chain protection during coupling peptide.com |

| 3-(1-Piperidinyl)alanine Formation | Cysteine | Base-catalyzed elimination of the sulfhydryl protecting group followed by addition of piperidine iris-biotech.de |

Applications of Fmoc D Pro Opfp in Advanced Peptide Architectures

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Pro-OPfp

This compound has proven to be a valuable reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptides on a solid support. psu.edursc.org The use of pentafluorophenyl esters of Fmoc-amino acids, such as this compound, is well-established for its efficiency in forming peptide bonds under polar conditions, often with a polyamide resin. rsc.org

Integration into Automated Peptide Synthesizers

The properties of Fmoc-amino acid pentafluorophenyl esters, including this compound, make them particularly well-suited for automated peptide synthesis. These derivatives are often stable, crystalline solids that can be stored for extended periods at low temperatures without significant decomposition. rsc.orgbachem.com This stability simplifies the operation of automated synthesizers by eliminating the need for in-situ activation of the amino acid at each coupling step, a process that can be complex to automate. psu.edugoogle.com

The high reactivity of Fmoc-AA-OPfp esters allows for their routine use in fully automated SPPS, where they are simply dissolved and delivered to the resin for the coupling reaction. bachem.comchempep.com This streamlined process, avoiding individual pre-activation procedures, represents a significant simplification in the design and operation of automatic peptide synthesizers. rsc.orggoogle.com

Table 1: Advantages of this compound in Automated SPPS

| Feature | Advantage in Automated Synthesis | Source(s) |

| Stability | Crystalline and storable, allowing for use as ready-made building blocks without prior activation. | rsc.orgbachem.comgoogle.com |

| High Reactivity | Facilitates efficient and rapid coupling reactions, increasing the overall speed of synthesis. | bachem.comchempep.com |

| Simplified Workflow | Eliminates the need for complex in-situ activation steps, simplifying synthesizer programming and operation. | psu.edursc.org |

Optimization of Reaction Conditions for Proline Incorporations

The incorporation of proline residues can be challenging due to the steric hindrance of its secondary amine structure. This compound, as a highly reactive activated ester, helps to drive the coupling reaction to completion. The reactivity of pentafluorophenyl esters is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which promotes efficient aminolysis.

To further enhance coupling efficiency, particularly for sterically hindered couplings like proline incorporation, the addition of a catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt) to the reaction mixture is a common and effective strategy. psu.educore.ac.uk The combination of the highly activated this compound with a catalyst ensures high coupling rates, minimizing the risk of deletion sequences where the proline residue fails to incorporate. Monitoring the reaction progress using methods like the ninhydrin (B49086) test can confirm the completion of the coupling before proceeding to the next step in the synthesis.

Addressing Difficult Sequences and Aggregation

"Difficult sequences," often characterized by hydrophobicity or a tendency to form stable secondary structures on the resin, can lead to incomplete reactions and aggregation of peptide chains. nih.govwikipedia.org This aggregation can physically block reactive sites, hindering both deprotection and coupling steps. chempep.compeptide.com

The use of highly reactive acylating agents like Fmoc-amino acid pentafluorophenyl esters has been successful in the synthesis of such difficult sequences. psu.edursc.orgnih.gov Their high reactivity can help to overcome the reduced accessibility of the resin-bound amino group caused by aggregation. chempep.com For example, Fmoc amino acid pentafluorophenyl active esters have been effectively used to synthesize hydrophobic difficult sequence peptides on specialized resin supports. nih.gov

While Fmoc/tBu chemistry can sometimes increase the risk of aggregation compared to Boc/Bzl strategies due to the lack of electrostatic repulsion between peptide chains, the use of highly efficient coupling reagents like this compound is a key strategy to mitigate these issues. wikipedia.org In cases of severe aggregation, other techniques such as the use of chaotropic salts, special solvents like N-methylpyrrole (NMP), or elevated temperatures may be employed in conjunction with the activated ester. peptide.com

Solution-Phase Peptide Synthesis Utilizing this compound

While SPPS is dominant, solution-phase peptide synthesis remains crucial, particularly for large-scale production and the synthesis of complex or modified peptides. niscpr.res.inbachem.com this compound and related compounds have demonstrated significant utility in this domain as well.

Chromatography-Free Synthetic Routes

A significant drawback of traditional solution-phase synthesis is the often laborious purification of intermediates, typically requiring column chromatography. nih.gov Recent methodologies have focused on developing chromatography-free synthetic routes by using reagents that yield byproducts that are easily removed through simple extraction or trituration. nih.govrsc.org

Fmoc-amino acid pentafluorophenyl esters, including Fmoc-Pro-OPfp, are key to this approach. nih.gov When these activated esters react with an amino acid or peptide fragment, the primary byproducts are the pentafluorophenol (B44920) leaving group and any unreacted starting materials. These can often be separated from the desired peptide product by simple workup procedures involving evaporation and acid-base extractions. niscpr.res.innih.gov This strategy has been successfully applied to the synthesis of collagen-related tripeptides, such as Fmoc-Pro-Pro-Gly-OH and Fmoc-D-Pro-D-Pro-Gly-OH, in high purity without the need for chromatography. nih.gov

A notable advancement is the use of microwave-assisted solution-phase synthesis with Fmoc-AA-OPfp esters. This technique dramatically accelerates coupling reactions, often completing them in seconds. niscpr.res.inresearchgate.net The process involves a simple workup, resulting in high yields of the N-protected peptide acids, and has been shown to be effective even for coupling sterically hindered amino acids without racemization. niscpr.res.inresearchgate.netresearchgate.net

Table 2: Research Findings on Chromatography-Free Synthesis with Fmoc-Pro-OPfp

| Study Focus | Key Finding | Significance | Source(s) |

| Collagen-Related Tripeptides | Fmoc-Pro-OPfp enables the synthesis of tripeptides with purities suitable for segment condensation, avoiding chromatographic purification. | Reduces waste, time, and resources in the synthesis of peptide fragments. | nih.gov |

| Microwave-Assisted Synthesis | Coupling with Fmoc-AA-OPfp esters is complete in 30-45 seconds under microwave irradiation, with simple workup. | Offers a high-speed, efficient, and racemization-free method for solution-phase peptide synthesis. | niscpr.res.inresearchgate.net |

Segment Condensation for Complex Peptides

Segment condensation is a convergent strategy where smaller, protected peptide fragments are synthesized in solution and then coupled together, often on a solid support, to form a larger peptide. nih.gov This approach can be more efficient than a linear, stepwise synthesis for long and complex peptides. researchgate.net

The chromatography-free synthesis of peptide fragments, as described above, is a critical enabling technology for efficient segment condensation. Tripeptide units like Fmoc-D-Pro-D-Pro-Gly-OH, prepared in solution using this compound without the need for chromatography, can be directly used for subsequent solid-phase segment condensation. nih.gov In one example, this tripeptide was successfully used to synthesize a longer collagen mimetic peptide, demonstrating the viability of this combined solution-phase/solid-phase approach. nih.gov This strategy leverages the strengths of both methodologies: the efficiency of creating pure building blocks in solution and the facility of purification in SPPS.

Synthesis of Proline-Rich Peptides and Analogs

Proline-rich peptides (PRPs) are a class of biomolecules characterized by repeating proline residues, which impart unique structural rigidity and specific recognition motifs. The synthesis of these sequences, however, can be challenging due to the steric hindrance of the proline side chain and the potential for aggregation. The use of activated amino acid derivatives, such as this compound (N-α-Fmoc-D-proline pentafluorophenyl ester), is a key strategy to overcome these difficulties in solid-phase peptide synthesis (SPPS).

The pentafluorophenyl (OPfp) ester is a highly reactive group that facilitates efficient amide bond formation. nih.govresearchgate.net This high reactivity allows for rapid and complete coupling reactions, even when incorporating sterically demanding residues like proline, thereby minimizing the formation of deletion sequences and other impurities. sigmaaldrich.com In the synthesis of proline-rich sequences, such as analogs of the antimicrobial peptides Hyasin 1 and Arasin 1, Fmoc-SPPS is the method of choice. uit.no The use of this compound allows for the introduction of D-proline, a non-proteinogenic amino acid that can further modulate the peptide's structure and stability. The synthesis of natural cyclopolypeptides rich in proline, such as stylissamide G, has also demonstrated the effectiveness of using activated esters for coupling sterically hindered proline-containing fragments. mdpi.com

Design and Synthesis of Cyclic Peptides and Peptidomimetics

Cyclic peptides often exhibit enhanced biological activity, metabolic stability, and receptor selectivity compared to their linear counterparts, largely due to their conformationally constrained structures. issuu.comnih.gov this compound is an important tool in the design and synthesis of these complex macrocycles. chemimpex.com

Conformational Control and Macrocyclization Strategies

Conformational control is paramount in designing bioactive cyclic peptides. The incorporation of D-amino acids is a subtle yet profound modification that alters the vector of a side chain and can significantly influence the macrocycle's conformation. sci-hub.se Introducing a D-proline residue via this compound introduces a "kink" or specific turn in the peptide backbone, which can pre-organize the linear precursor into a conformation favorable for cyclization and define the final three-dimensional shape of the macrocycle. nih.govnih.gov

The process of macrocyclization, or ring closure, is a critical step that is often low-yielding. The efficiency of this intramolecular reaction depends heavily on the activation method used for the C-terminal carboxylic acid. The use of highly reactive activated esters, such as the pentafluorophenyl ester, is a well-established strategy to promote efficient cyclization. mdpi.com In this approach, a linear peptide is synthesized using standard Fmoc-SPPS, and after selective deprotection of the N- and C-termini, the head-to-tail cyclization is facilitated by the activated ester, a role for which the OPfp group is well-suited.

Disulfide Bond Formation in Cysteine-Containing Peptides

Disulfide bonds are covalent linkages between the thiol groups of two cysteine residues, and they are crucial for stabilizing the tertiary structure of many peptides and proteins. thermofisher.com The synthesis of cyclic peptides containing one or more disulfide bridges requires an orthogonal protection strategy, where different classes of protecting groups can be removed under specific conditions without affecting others. issuu.com

Fmoc chemistry is highly compatible with various cysteine side-chain protecting groups used for directed disulfide bond formation. nih.gov Common protecting groups such as Trityl (Trt) and Acetamidomethyl (Acm) are employed. nih.govsigmaaldrich.com The synthesis proceeds by incorporating Fmoc-protected amino acids, including this compound, and the orthogonally protected cysteine derivatives. After the linear peptide chain is assembled, the cysteine protecting groups can be selectively removed, and the disulfide bond is formed either on the solid support or in solution. thermofisher.comsigmaaldrich.com The Trt group, for instance, is acid-labile and can be removed during the final cleavage from the resin with trifluoroacetic acid (TFA), while the Acm group is stable to TFA but can be removed with reagents like iodine or thallium(III) trifluoroacetate, which simultaneously oxidize the free thiols to form the disulfide bridge. thermofisher.comsigmaaldrich.com The stability of the proline residue and other standard protecting groups to these specific deprotection and oxidation conditions ensures that this compound can be seamlessly integrated into synthetic routes for complex, disulfide-bridged cyclic peptides.

Glycopeptide Synthesis with this compound Building Blocks

Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. anaspec.com The chemical synthesis of glycopeptides provides homogeneous samples for study, a significant advantage over biological expression systems which often produce mixtures. bachem.com Fmoc-based SPPS is the preferred method for glycopeptide synthesis. bachem.comaltabioscience.com The use of pre-synthesized, Fmoc-protected glycosylated amino acids as building blocks is a common and effective strategy. rsc.orgformulationbio.com Pentafluorophenyl esters of these building blocks, such as Fmoc-L-Thr(Ac₃-α-D-GalN₃)-OPfp, have been shown to couple efficiently, highlighting the utility of the OPfp activation method for incorporating these complex units. nih.govsci-hub.se

Challenges of Glycosylated Amino Acid Incorporation

The synthesis of glycopeptides is complicated by several factors. A primary challenge is the steric bulk of the carbohydrate moiety, which can significantly hinder coupling reactions. rsc.org This steric hindrance can lead to incomplete reactions and lower yields, often necessitating the use of a large excess of the expensive glycosylated building block and extended reaction times to drive the coupling to completion. rsc.org

Another significant issue is the potential for epimerization (a change in the stereochemistry) at the α-carbon of the glycosylated amino acid during the coupling step. nih.gov This side reaction is particularly problematic under the basic conditions often used for carboxyl activation. Furthermore, if the hydroxyl groups on the carbohydrate are not adequately protected, they can undergo unwanted side reactions, such as acylation, during the synthesis. rsc.org The presence of multiple bulky sugar groups can also promote peptide aggregation on the solid support, hindering subsequent synthetic steps. rsc.org

Process Optimization and Analytical Characterization in Fmoc D Pro Opfp Chemistry

Reaction Optimization Strategies for Enhanced Yield and Purity

Optimizing the reaction conditions for the incorporation of Fmoc-D-Pro-OPfp is crucial for maximizing the efficiency of peptide synthesis. Key parameters that are manipulated include solvent choice, the stoichiometry of reagents, and the duration of the reaction.

The choice of solvent in solid-phase peptide synthesis (SPPS) is critical as it must effectively solvate the growing peptide chain and the solid support, typically a resin. peptide.com Proper solvation facilitates the accessibility of reagents to the reaction sites, thereby enhancing coupling efficiency.

Commonly used solvents in Fmoc-based SPPS include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). peptide.com DMF is a popular choice due to its excellent solvating properties for both the peptide-resin and the Fmoc-protected amino acids. peptide.commdpi.com However, DMF can degrade over time to produce dimethylamine, which can prematurely remove the Fmoc protecting group. peptide.com NMP is another effective solvent that can improve coupling yields, particularly in cases of peptide aggregation. peptide.com While DCM is often used in Boc-chemistry, its use in Fmoc chemistry is less common as it can react with piperidine (B6355638), the reagent used for Fmoc deprotection. peptide.com

The ability of a solvent to swell the resin is directly related to the efficiency of the synthesis. Adequate swelling of the resin beads expands the polymer matrix, making the reactive sites more accessible for acylation. peptide.com The degree of swelling is dependent on the type of resin and the solvent used. For instance, polystyrene-based resins swell well in DCM, while polyethylene (B3416737) glycol (PEG)-based resins show good swelling in a variety of solvents, including acetonitrile (B52724) and tetrahydrofuran (B95107) (THF). peptide.com

The selection of an appropriate solvent system is therefore a balance between resin swelling, reagent solubility, and the prevention of side reactions. In some instances, solvent mixtures, such as DCM/DMF, are employed to leverage the advantages of each component. chempep.com

The efficiency of the coupling reaction in SPPS is significantly influenced by the concentration of the activated amino acid and the reaction time. To drive the reaction to completion and achieve high coupling yields, a molar excess of the Fmoc-amino acid and coupling reagents is typically used. chempep.comresearchgate.net A common practice is to use a 3- to 5-fold excess of the Fmoc-amino acid and coupling agents relative to the loading capacity of the resin. chempep.comresearchgate.net This ensures that a high concentration of the activated species is available to react with the free amino groups on the resin-bound peptide.

The reaction time for the coupling step is another critical parameter that requires optimization. While a standard coupling time of 1-2 hours is often sufficient, difficult couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation, may require longer reaction times. uci.edusigmaaldrich-jp.com However, prolonged reaction times can also increase the risk of side reactions, such as racemization, particularly with sensitive amino acids. sigmaaldrich.com Therefore, the reaction time must be carefully adjusted to ensure complete coupling without compromising the integrity of the peptide.

In situations where a standard single coupling is insufficient, a "double coupling" strategy may be employed. This involves repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents to ensure that all available amino groups have reacted. peptide.com

The following table summarizes typical reagent excess and reaction times used in Fmoc-SPPS:

| Parameter | Typical Range | Purpose |

| Fmoc-Amino Acid Excess | 3-5 equivalents | To drive the coupling reaction to completion. |

| Coupling Reagent Excess | 3-5 equivalents | To ensure efficient activation of the amino acid. |

| Standard Coupling Time | 1-2 hours | Sufficient for most coupling reactions. |

| Extended Coupling Time | >2 hours | For difficult couplings or sterically hindered amino acids. |

Monitoring the progress of both the deprotection and coupling steps is essential for the successful synthesis of peptides. chempep.com Several qualitative and quantitative methods are available to assess the completeness of these reactions.

UV Spectroscopy: The fluorenylmethoxycarbonyl (Fmoc) group has a strong chromophore, which allows for the monitoring of the deprotection step by UV spectroscopy. chempep.comthieme-connect.de During deprotection with piperidine, the Fmoc group is cleaved, releasing dibenzofulvene (DBF), which forms an adduct with piperidine. chempep.com This adduct has a characteristic UV absorbance that can be measured to follow the progress of the deprotection reaction in real-time, especially in automated peptide synthesizers. thieme-connect.detec5usa.comactivotec.com The disappearance of the Fmoc group from the resin and the appearance of the piperidine-DBF adduct in the effluent indicate the completion of the deprotection step. thieme-connect.de

Kaiser Test: The Kaiser test, or ninhydrin (B49086) test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the solid support. chempep.compeptide.comfiveable.me A positive Kaiser test, indicated by a deep blue color, signifies the presence of unreacted amino groups, indicating an incomplete coupling reaction. chempep.compeptide.com Conversely, a negative test (colorless or yellowish) suggests that the coupling is complete. chempep.com It is important to note that the Kaiser test is not reliable for secondary amines like proline, for which alternative tests such as the chloranil (B122849) or isatin (B1672199) test are used. peptide.com

The results of these monitoring tests guide the subsequent steps in the synthesis. For example, a positive Kaiser test after a coupling reaction would prompt a second coupling to be performed to ensure the reaction goes to completion. peptide.com

| Test | Principle | Application | Positive Result | Negative Result |

| UV Spectroscopy | Detection of the Fmoc chromophore and its cleavage product. | Monitoring the completion of the Fmoc deprotection step. | Disappearance of Fmoc absorbance, appearance of piperidine-DBF adduct absorbance. | Persistent Fmoc absorbance. |

| Kaiser Test | Reaction of ninhydrin with primary amines. | Detecting free amino groups to assess coupling completion. | Intense blue color. | Colorless or faint yellow. |

Purity Assessment and Characterization of Synthetic Peptides

Following the synthesis, the crude peptide must be purified and its identity and purity confirmed through various analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the standard and most widely used method for the purification of synthetic peptides. bachem.comnih.govresearchgate.net This technique separates peptides based on their hydrophobicity. bachem.comresearchgate.net The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically C18-modified silica). bachem.com A gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase (often containing 0.1% trifluoroacetic acid, TFA) is used to elute the components. bachem.comresearchgate.net More hydrophobic peptides interact more strongly with the stationary phase and thus elute later, at higher organic solvent concentrations. nih.gov The elution is monitored by UV detection, typically at 210-220 nm, which corresponds to the absorbance of the peptide bond. bachem.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. nih.gov This technique is invaluable for both the purification and characterization of synthetic peptides. nih.govlcms.cz As the peptides elute from the HPLC column, they are directly introduced into the mass spectrometer, which determines their molecular weight. nih.gov This allows for the identification of the target peptide and any impurities in the crude mixture. lcms.cz LC-MS is a powerful tool for monitoring the progress of purification and for confirming the identity of the purified fractions. nih.gov

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI): HRMS-ESI is a powerful technique for the precise mass determination of synthetic peptides. rsc.org Electrospray ionization (ESI) is a soft ionization method that allows for the analysis of large, non-volatile molecules like peptides without causing significant fragmentation. nih.govnih.govresearchgate.net High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, which allows for the determination of the elemental composition of the peptide and the confident identification of the target molecule. rsc.org Tandem mass spectrometry (MS/MS) can be performed to obtain sequence information by fragmenting the peptide ion and analyzing the resulting fragment ions. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is another soft ionization technique widely used for the analysis of synthetic peptides. shimadzu.comshimadzu.co.kracs.org In MALDI-MS, the peptide sample is co-crystallized with a matrix material on a target plate. acs.org A laser is then used to desorb and ionize the sample, and the resulting ions are analyzed by a time-of-flight (TOF) mass analyzer. shimadzu.com MALDI-MS is particularly useful for the rapid analysis of crude peptide mixtures and for confirming the molecular weight of the final purified product. shimadzu.comnih.gov It is a relatively simple and high-throughput technique that provides valuable information on the identity and purity of synthetic peptides. shimadzu.co.kr

Chiral Purity Determination (Chiral HPLC)

The stereochemical integrity of this compound is a critical quality attribute, as the presence of the L-enantiomer can lead to the formation of undesired diastereomeric impurities in the final peptide product. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the definitive analytical technique for determining the enantiomeric purity of Fmoc-protected amino acids and their derivatives with high precision. phenomenex.com Commercial preparations of the precursor, Fmoc-D-Pro-OH, often report chiral purities exceeding 99.9%, a standard that must be maintained during the activation to the pentafluorophenyl (OPfp) ester and verified in the final product. chemimpex.comsigmaaldrich.com

The analytical strategy for separating the D- and L-enantiomers of Fmoc-Pro-OPfp typically involves polysaccharide-based chiral stationary phases. These CSPs, such as those with cellulose (B213188) or amylose (B160209) backbones derivatized with phenylcarbamates, provide the necessary chiral environment for effective enantioseparation. researchgate.net Method development can proceed under either normal-phase (NP) or reversed-phase (RP) conditions, with the choice influencing the chiral recognition mechanism.

In reversed-phase mode, a combination of acetonitrile or methanol (B129727) with an aqueous or organic acidic modifier, such as trifluoroacetic acid (TFA), is a common mobile phase. phenomenex.com For normal-phase separations, a mobile phase consisting of a hydrocarbon solvent like hexane (B92381) with an alcohol modifier (e.g., ethanol (B145695) or 2-propanol) and a small percentage of TFA often provides excellent resolution for proline derivatives. The presence of the bulky, electron-withdrawing pentafluorophenyl ester group in this compound, as opposed to a free carboxyl group, can alter the interaction with the CSP, potentially involving π-π interactions, steric effects, and dipole-dipole interactions.

While specific application notes detailing the chiral separation of this compound are not prevalent in published literature, methods for the closely related Fmoc-Pro-OH and other Fmoc-amino acid esters serve as an excellent foundation for method development. researchgate.net The separation is monitored using a UV detector, leveraging the strong chromophore of the Fmoc group.

Below is a table summarizing representative conditions used for the chiral HPLC analysis of Fmoc-proline derivatives, which are applicable for developing a validated method for this compound.

Table 1: Representative Chiral HPLC Conditions for Fmoc-Proline Derivatives

| Stationary Phase Type | Chiral Stationary Phase (CSP) | Mode | Typical Mobile Phase | Detection |

|---|---|---|---|---|

| Polysaccharide-based (Cellulose) | Lux Cellulose-2, Lux Cellulose-3 | Reversed-Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) | UV @ 220 nm |

| Polysaccharide-based (Amylose) | Chiralpak AD-H, Lux Amylose-1 | Normal-Phase | Hexane / Ethanol with 0.1% Trifluoroacetic Acid (TFA) | UV @ 254 nm |

| Macrocyclic Glycopeptide | CHIROBIOTIC R (Ristocetin A) | Polar Organic / Reversed-Phase | Methanol / Acetonitrile / Acetic Acid / Triethylamine | UV @ 254 nm |

Sustainable Chemistry Approaches in Fmoc D Pro Opfp Synthesis

Green Solvents and Reaction Media in SPPS

A primary focus of greening peptide synthesis is the replacement of conventional solvents with more environmentally friendly alternatives. The choice of solvent is critical as it is used in large volumes for resin swelling, coupling reactions, and extensive washing steps. acs.orgtandfonline.com

For decades, polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been the standard in Fmoc-based SPPS. acs.orgtandfonline.com They are effective in swelling the solid support resin and solubilizing the protected amino acid building blocks and reagents. lu.se However, these solvents are now recognized as hazardous substances. lu.sepeptide.com

DMF and NMP are classified as Substances of Very High Concern (SVHC) under regulations like the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). gyrosproteintechnologies.comiris-biotech.deacs.org They are identified as reprotoxic, meaning they can have adverse effects on sexual function and fertility. lu.seiris-biotech.de This classification has led to increasing restrictions on their use, compelling the pharmaceutical industry and research laboratories to seek safer replacements. gyrosproteintechnologies.comresearchgate.net The large quantities of these solvents required in SPPS contribute to significant hazardous waste streams, posing risks to both human health and the environment. teknoscienze.comacs.org

The search for green solvents to replace DMF and NMP has led to the evaluation of numerous alternatives, with a focus on their safety profile, performance in SPPS, and derivation from renewable sources. peptide.comresearchgate.netnih.govtandfonline.com Among the promising candidates are dipropylene glycol dimethyl ether (DMM), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). researchgate.netnih.govtandfonline.comresearchgate.net

Dipropylene glycol dimethyl ether (DMM): DMM has been investigated as a non-toxic and environmentally safe alternative for all steps of SPPS. nih.gov Studies have shown its effectiveness in resin swelling, amino acid dissolution, and in both coupling and deprotection reactions. nih.gov Although deprotection times using piperidine (B6355638) in DMM can be longer compared to DMF, the reactions proceed without significant side reactions, making it a viable green substitute. nih.gov Its applicability has been successfully demonstrated in the synthesis of various peptides, highlighting its potential to improve the eco-sustainability of the process. nih.gov

Cyclopentyl methyl ether (CPME): CPME is another green solvent that has been explored in peptide synthesis. peptide.comresearchgate.nettandfonline.comtandfonline.com It is favored for its low peroxide formation, high boiling point, and stability under both acidic and basic conditions.

γ-Valerolactone (GVL): Derived from biomass, GVL is considered a key green solvent. researchgate.netresearchgate.net Its use in SPPS, particularly when combined with microwave-assisted techniques, has been shown to produce peptides in high purity and yields comparable to standard methods using DMF. researchgate.net GVL has been successfully used as a solvent for both polystyrene- and polyethylene (B3416737) glycol-based resins, demonstrating its versatility. acs.orgresearchgate.netresearchgate.net However, as an ester, its application requires careful consideration to avoid potential side reactions like the capping of the peptide's N-terminus. acsgcipr.org

Other notable green solvents and systems that have been evaluated include 2-methyltetrahydrofuran (B130290) (2-MeTHF), N-butylpyrrolidinone (NBP), and various binary solvent mixtures like DMSO/EtOAc, which allow for the tuning of polarity and viscosity. lu.seacs.orggyrosproteintechnologies.com Research indicates that there is no single universal replacement for DMF, and the optimal green solvent may be a specific choice or a mixture tailored to the particular peptide sequence and synthesis conditions. acsgcipr.orgresearchoutreach.org

Waste Reduction Strategies in Peptide Synthesis

Beyond solvent substitution, significant efforts are being made to redesign the SPPS workflow to minimize waste generation, particularly the vast quantities of solvent consumed during the iterative washing steps. tandfonline.comspinchem.com

Process modifications aim to reduce the volume of solvent used in each synthesis cycle. One approach is the use of a Rotating Bed Reactor (RBR), which can enhance the solid-to-liquid ratio, thereby decreasing the amount of solvent needed for washing and reagent delivery. spinchem.comdiva-portal.orgnih.gov Studies have shown that RBR systems can potentially reduce washing-solvent consumption by up to 82%. diva-portal.orgnih.gov

Another effective technique is percolation washing, where the wash solvent is passed through the resin bed, as opposed to batch washing where the resin is suspended in a large volume of solvent. polypeptide.com This method has been shown to reduce solvent use by as much as 57% compared to traditional batch washing while maintaining the quality of the final peptide. polypeptide.com Furthermore, transitioning from batch production to continuous flow systems can minimize the use of excess reagents and solvents and reduce reaction times. nih.govadvancedchemtech.com

A significant advancement in waste reduction is the development of "in situ" Fmoc removal protocols. tandfonline.comtandfonline.comresearchgate.netrsc.org In a standard SPPS cycle, extensive solvent washes are performed after both the coupling step and the Fmoc-deprotection step. researchgate.netcsic.es The in situ strategy eliminates the washing step after coupling by adding the deprotection reagent (such as piperidine or the greener alternative 4-methylpiperidine, 4-MP) directly to the coupling reaction mixture. tandfonline.comresearchgate.netrsc.org

This combined "one-pot" coupling and deprotection approach drastically reduces the number of washings required per cycle. tandfonline.comadvancedchemtech.comcem.com Research has demonstrated that this method can save up to 60-75% of the solvent typically used. tandfonline.comresearchgate.net To ensure the complete removal of the basic deprotection agent before the next coupling step, a minimal number of washes, sometimes containing a weak acid like OxymaPure, are employed. tandfonline.comtandfonline.comresearchgate.netcsic.es This strategy has been successfully applied to the synthesis of complex peptides, proving its efficacy in making SPPS more sustainable without compromising product purity. tandfonline.comtandfonline.com

Energy Efficiency in Peptide Synthesis

Improving energy efficiency is another key aspect of sustainable peptide synthesis. Conventional SPPS can be time-consuming, with long reaction times contributing to high energy consumption. researchgate.net Microwave-assisted SPPS has emerged as a powerful technology for accelerating the synthesis process. researchgate.netcem.com

Microwave-Assisted SPPS and its Impact on Racemization

Microwave-assisted solid-phase peptide synthesis (SPPS) represents a significant advancement in sustainable chemistry, primarily by accelerating reaction rates for both the coupling and deprotection steps of the synthesis cycle. apolloscientific.co.ukgoogle.com This technology dramatically reduces synthesis times compared to conventional methods at ambient temperature. apolloscientific.co.ukgyrosproteintechnologies.com The acceleration is largely attributed to rapid, efficient, and uniform heating of the solvent and solid support, a purely thermal effect, rather than a specific non-thermal microwave phenomenon. acs.org While this efficiency is a major advantage, the use of elevated temperatures raises concerns about the potential for undesirable side reactions, most notably the racemization of chiral amino acid centers. acs.org

Racemization, or the epimerization of a chiral center, is a critical issue in peptide synthesis, as it leads to the generation of diastereomeric impurities that can be difficult to separate from the final peptide product. In the context of synthesizing a peptide with Fmoc-D-Pro-OPfp, the primary concern would be the epimerization of the D-proline residue to its L-proline counterpart. However, proline is structurally unique among the proteinogenic amino acids and exhibits a remarkable resistance to racemization. The principal mechanism for racemization for most Nα-protected amino acids during coupling involves the formation of a planar oxazol-5(4H)-one (oxazolone) intermediate. mdpi.com The secondary amine of proline, being part of a rigid five-membered ring, sterically prevents the formation of this oxazolone (B7731731) intermediate. Consequently, the stereochemical integrity of the proline α-carbon is exceptionally well-preserved, even under the high-temperature conditions common in microwave-assisted SPPS.

While amino acids such as cysteine and histidine are known to be highly susceptible to racemization at elevated temperatures during microwave SPPS, proline is considered stereochemically robust. acs.orgwikipedia.org Research comparing conventional and microwave heating has shown that for most amino acids, racemization levels are nearly identical when the same reaction temperature is applied, confirming the thermal nature of the effect. acs.org For sensitive amino acids like histidine and cysteine, lowering the coupling temperature from 80°C to 50°C has been shown to limit racemization. wikipedia.org

The use of a pentafluorophenyl (OPfp) ester as the activating group for the D-proline carboxyl group is a well-established method in peptide synthesis. wikipedia.org While the choice of activating reagent is crucial for minimizing racemization with susceptible amino acids, proline's inherent structural resistance to epimerization is the dominant factor in maintaining its chirality during the coupling step. Studies involving the use of OPfp esters for coupling other amino acids, such as cysteine, have shown that this method can help minimize racemization when compared to other base-mediated activation techniques. fishersci.co.uk

The following table illustrates the differential susceptibility of amino acids to racemization under conditions typical of microwave-assisted SPPS, highlighting the notable stability of proline.

Table 1: Illustrative Racemization Levels in Microwave-Assisted SPPS This table is a representation based on general findings in the literature and is intended to illustrate the principles of amino acid stability. Specific values can be sequence- and condition-dependent.

| Amino Acid Type | Coupling Temperature | Typical Racemization/Epimerization Level | Reference |

| Racemization-Prone (e.g., Fmoc-Cys-OH, Fmoc-His-OH) | Room Temperature | Low (<1-2%) | nih.gov |

| High Temperature (e.g., 80-90°C) | Significant (can exceed 15%) | acs.orgnih.gov | |

| Racemization-Resistant (e.g., Fmoc-Pro-OH) | Room Temperature | Negligible (<0.1%) | osti.gov |

| High Temperature (e.g., 80-90°C) | Very Low to Negligible | acs.org |

Advanced Research Perspectives and Future Directions

Novel Protecting Group Chemistries and Orthogonality for Fmoc-D-Pro-OPfp

The principle of orthogonality is fundamental to modern peptide synthesis, allowing for the selective removal of different protecting groups without affecting others. biosynth.comnih.gov The standard strategy pairs the base-labile Nα-Fmoc group with acid-labile side-chain protecting groups like tert-butyl (tBu). iris-biotech.dealtabioscience.com this compound is designed to function seamlessly within this paradigm. However, the synthesis of more complex peptides, such as cyclic or branched structures, often necessitates the use of additional, mutually orthogonal protecting groups. nih.gov

Research in this area focuses on introducing new protecting groups that are removable under unique, non-competing conditions. This expands the synthetic toolkit available to chemists. For instance, groups removable by palladium catalysis (like Alloc) or photolysis offer additional layers of orthogonality. ub.edu The p-nitrobenzyloxycarbonyl (pNZ) group, which can be removed under neutral conditions, has been explored to prevent side reactions like diketopiperazine formation, a common issue with dipeptides containing proline. ub.edu

The compatibility of these novel groups with the pentafluorophenyl (PFP) ester of this compound is a key consideration. The activated ester must remain stable and reactive during the deprotection of these alternative groups. The development of such multi-layered orthogonal schemes is crucial for constructing complex peptide architectures and for the combinatorial synthesis of peptide libraries. nih.gov

| Protecting Group | Abbreviation | Typical Cleavage Condition | Orthogonal To |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine (B6355638) in DMF) | Boc, tBu, Trt, Pbf (Acid-labile) |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc (Base-labile), Alloc (Pd-catalyzed) |

| Allyloxycarbonyl | Alloc | Pd(0) Catalysis | Fmoc, Boc, tBu |

| p-Nitrobenzyloxycarbonyl | pNZ | Reduction (e.g., SnCl2) | Fmoc, Boc, Alloc |

Computational Chemistry and Theoretical Studies on this compound Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of molecules like this compound. nih.gov Using methods such as Density Functional Theory (DFT), researchers can model reaction pathways, transition states, and energy profiles for the peptide coupling step. nih.govresearchgate.netresearchgate.net These theoretical studies provide deep insights into the aminolysis mechanism, where the incoming amine attacks the activated carboxyl group of the PFP ester.

For this compound, computational analysis can elucidate several key factors:

Reactivity of the PFP Ester: Theoretical calculations can quantify the electron-withdrawing effect of the pentafluorophenyl group and explain its high reactivity as a leaving group.

Conformational Effects: The rigid pyrrolidine (B122466) ring of D-proline imposes significant conformational constraints. researchgate.net Computational models can predict the lowest energy conformations of the molecule and how these affect its accessibility and reaction rate during coupling. researchgate.net

Solvent Effects: The choice of solvent can influence reaction rates. Theoretical models can simulate the interaction of solvent molecules with the reactants and transition state, helping to optimize reaction conditions.

Side Reaction Pathways: Computational studies can explore the energetics of potential side reactions, such as racemization, providing a theoretical basis for strategies to minimize their occurrence.

These computational insights accelerate the optimization of synthetic protocols by predicting the outcomes of different reaction conditions, thereby reducing the need for extensive empirical experimentation. nih.gov

Development of Integrated Synthesis and Purification Platforms

The efficiency of peptide synthesis has been dramatically enhanced by the development of automated platforms that integrate chemical synthesis with purification. americanpeptidesociety.org Modern automated peptide synthesizers utilize Solid-Phase Peptide Synthesis (SPPS), where the peptide is built step-by-step on a solid resin support. researchgate.netproteogenix.science Reagents like this compound are delivered in a precisely controlled, cyclic manner involving deprotection, washing, coupling, and capping steps. americanpeptidesociety.org

Recent technological advancements focus on creating fully integrated systems that couple the synthesizer directly to a purification apparatus, typically a high-performance liquid chromatography (HPLC) system. researchgate.net This seamless workflow offers several advantages:

Automation and Throughput: "Walk-away" operation minimizes manual labor and allows for the parallel or sequential synthesis of multiple peptides, significantly increasing throughput. americanpeptidesociety.orgcem.hu

Reproducibility: Automation standardizes reaction conditions, eliminating user variability and ensuring high run-to-run consistency. americanpeptidesociety.org

Waste Reduction: Optimized fluidics and reagent delivery systems in modern synthesizers can reduce solvent and reagent consumption, aligning with green chemistry principles. cem.hursc.org

These integrated platforms are crucial for both academic research and the industrial-scale production of peptides, where efficiency, purity, and cost-effectiveness are paramount. proteogenix.sciencegenscript.com

| Technology | Principle | Advantage in Synthesis |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Peptide is anchored to a solid resin, allowing for easy removal of excess reagents by filtration. | Simplifies purification between steps; enables automation. proteogenix.science |

| Microwave-Assisted Synthesis | Microwave energy is used to heat the reaction, accelerating chemical transformations. | Reduces cycle times for deprotection and coupling; can improve yield for difficult sequences. genscript.com |

| Continuous Flow Synthesis | Reagents are continuously pumped through a column packed with the resin. | Ensures effective reactions, reduces cycle times, and allows for in-line monitoring. vapourtec.com |

| Integrated HPLC Purification | The crude peptide is automatically cleaved from the resin and directly loaded onto an HPLC system. | Streamlines the workflow from synthesis to purified product, reducing manual handling. researchgate.net |

Expanding the Scope of this compound in Bioconjugation and Protein Engineering

The unique structural properties of D-proline make this compound a valuable reagent in the fields of bioconjugation and protein engineering. chemimpex.comnih.gov

In bioconjugation , the goal is to covalently link a peptide to another molecule, such as a protein, a fluorescent dye, or a solid surface. chemimpex.com The activated PFP ester in this compound is highly efficient at forming stable amide bonds with primary amines on target molecules. Incorporating a D-proline residue at the linkage site can introduce a rigid "kink" in the peptide chain, which can be used to control the spacing and orientation between the conjugated entities.

In protein engineering , researchers aim to create new proteins with novel or enhanced functions. nih.govnih.gov This often involves the site-specific incorporation of non-canonical amino acids. Using this compound in synthetic protein segments allows for the introduction of a D-proline residue, which can have profound effects on protein structure and function:

Structural Rigidity: The D-conformation and cyclic structure of proline disrupt standard secondary structures like alpha-helices and beta-sheets, forcing specific turns in the polypeptide backbone. researchgate.net

Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are stereospecific for L-amino acids. This is a critical advantage for creating more stable therapeutic proteins. conceptlifesciences.com

Receptor Binding: The constrained conformation conferred by D-proline can lock a peptide into a bioactive shape that enhances its binding affinity and specificity for a biological target.

The ability to precisely engineer protein and peptide structures using building blocks like this compound is driving innovation in the development of new diagnostics, biomaterials, and therapeutics.

Addressing Challenges for Next-Generation Therapeutic Peptides

While peptides offer high specificity and potency as therapeutic agents, their development faces significant hurdles. conceptlifesciences.commdpi.com Research involving advanced building blocks like this compound is central to overcoming these challenges.

Key challenges and how D-proline incorporation helps:

Proteolytic Instability: The short in-vivo half-life of many peptides is a major limitation, as they are rapidly degraded by proteases. conceptlifesciences.comnih.gov Incorporating D-amino acids, such as D-proline, is a well-established strategy to increase resistance to enzymatic breakdown, thereby extending the therapeutic window. conceptlifesciences.comnih.gov

Poor Membrane Permeability: The inability of many peptides to cross cell membranes limits their use to extracellular targets. nih.govmdpi.com While D-proline itself does not guarantee cell entry, its use in designing constrained cyclic peptides can improve membrane permeability by masking polar groups and promoting a more lipophilic conformation. nih.gov

Rapid Renal Clearance: Small linear peptides are often quickly cleared from the body by the kidneys. conceptlifesciences.comtandfonline.com Strategies to increase molecular size, such as conjugation to larger molecules (e.g., PEGylation), can improve retention, and the stable linkages enabled by activated esters are beneficial in this context.

Manufacturing Complexity and Cost: The chemical synthesis of long or complex peptides can be expensive and generate significant waste. mdpi.compharmaceutical-networking.com The high reactivity of PFP esters like that in this compound ensures efficient coupling, maximizing yield and simplifying purification, which helps to control manufacturing costs. researchgate.net Furthermore, the integration of automated synthesis and purification platforms further streamlines production. cem.hu

By providing a tool to enhance stability and control conformation, this compound contributes to the rational design of next-generation peptide therapeutics with improved pharmacokinetic properties and clinical potential. tandfonline.comnih.gov

Q & A

Q. How do molecular dynamics (MD) simulations complement experimental studies of this compound self-assembly?

- Methodological Answer : Simulate peptide conformations in explicit solvent (e.g., TIP3P water) using GROMACS or AMBER. Compare simulated log P with experimental values. Validate aggregation pathways against TEM data. Use umbrella sampling to quantify hydrogen-bond energetics .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.